5-Butyl-1,3,4-oxadiazol-2-amine
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Overview
Description
5-Butyl-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H11N3O and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Inhibitor Potential
1,3,4-Oxadiazole derivatives, including structures like 5-Butyl-1,3,4-oxadiazol-2-amine, have demonstrated a range of biological activities. A study highlighted the synthesis of 5-Aryl-1,3,4-oxadiazoles decorated with alkyl chains, showing moderate dual inhibition potential against acetyl- and butyrylcholinesterase. These inhibitors can be used for treating conditions like dementias and myasthenia gravis. The research also emphasized the structure-activity relationships and the efficiency of these compounds in comparison to established drugs (Pflégr et al., 2022).
Synthesis Methods
The development of novel and efficient methods for synthesizing 1,3,4-oxadiazole derivatives, including this compound, has been a focus of several studies. One approach involves a one-pot, four-component condensation reaction, providing an alternative method for synthesizing fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Fluorescence and Solid State Synthesis
Research has also been conducted on the synthesis of 1,3,4-oxadiazole derivatives using solid-state methods. These compounds exhibit unique fluorescence properties, such as strong frequency-upconverted fluorescence emissions, which can be observed under specific conditions (Wei, 2007).
Anticancer and Antimicrobial Applications
1,3,4-Oxadiazole derivatives have shown promise in anticancer research. For instance, a study synthesized lipophilic 1,3,4-oxadiazole derivatives and evaluated their anticancer activity, finding significant efficacy against mammary carcinoma and colon cancer cells (Caneschi et al., 2019). Another study explored the synthesis and in vitro antibacterial activity of new oxoethylthio-1,3,4-oxadiazole derivatives, showing promising results against Mycobacterium tuberculosis (Raval et al., 2014).
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with their targets and cause changes that result in their broad spectrum of pharmacological activities .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect various biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
1,3,4-oxadiazole derivatives are known to have a broad spectrum of pharmacological activities, suggesting they have significant molecular and cellular effects .
Future Directions
Research into 1,3,4-oxadiazole derivatives, including 5-Butyl-1,3,4-oxadiazol-2-amine, is ongoing due to their broad spectrum of biological activities and potential as new drugs . The development of new medicinal substances to which microorganisms are sensitive is one of the ways to deal with the problem of antimicrobial resistance .
Biochemical Analysis
Biochemical Properties
5-Butyl-1,3,4-oxadiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the breakdown of acetylcholine and butyrylcholine, respectively . These interactions suggest that this compound could be a potential candidate for the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and A549, this compound exhibited growth inhibition properties, indicating its potential as an anticancer agent . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like AChE and BChE, inhibiting their activity . This binding interaction prevents the breakdown of neurotransmitters, thereby enhancing cholinergic transmission. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic effects, including cellular damage and adverse metabolic changes . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, influencing its overall bioavailability and therapeutic efficacy . The compound’s distribution is also affected by its interaction with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are involved in its localization, ensuring that it reaches its site of action . This precise localization is essential for its effectiveness as a biochemical agent.
Properties
IUPAC Name |
5-butyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-3-4-5-8-9-6(7)10-5/h2-4H2,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANUDBLANRHSLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511880 |
Source
|
Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52838-38-7 |
Source
|
Record name | 5-Butyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.